molecular formula C42H87O7P B12695718 Tri(2-dodecoxyethyl) phosphate CAS No. 97659-32-0

Tri(2-dodecoxyethyl) phosphate

Cat. No.: B12695718
CAS No.: 97659-32-0
M. Wt: 735.1 g/mol
InChI Key: KIUSYSLYLPVJQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecyloxy)ethyl phosphate(3:1) typically involves the reaction of dodecanol with ethylene oxide to form 2-(dodecyloxy)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of 2-(Dodecyloxy)ethyl phosphate(3:1) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-purity reagents and advanced reaction monitoring techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Dodecyloxy)ethyl phosphate(3:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dodecyloxy)ethyl phosphate(3:1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dodecyloxy)ethyl phosphate(3:1) involves its interaction with various molecular targets. In biological systems, it can integrate into cell membranes due to its amphiphilic nature, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dodecyloxy)ethyl phosphate(3:1) is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in forming stable emulsions .

Biological Activity

Tri(2-dodecoxyethyl) phosphate (TDEP) is an organophosphate compound that has garnered attention for its potential biological activities, particularly in the context of its applications as a flame retardant and plasticizer. This article provides a comprehensive overview of the biological activity of TDEP, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

TDEP is characterized by its phosphate backbone with three dodecoxyethyl groups attached. Its chemical structure can be represented as follows:

\text{TDEP}=\text{P O OCC 12}H_{25})_3}

This structure contributes to its hydrophobic nature, influencing its interaction with biological systems.

Biological Activity Overview

The biological activity of TDEP has been investigated through various studies focusing on its toxicity, endocrine disruption potential, and effects on cellular processes.

1. Toxicity Studies

Research has indicated that TDEP exhibits varying degrees of toxicity depending on the exposure levels and biological models used. A study conducted on animal models revealed dose-dependent effects on body weight and organ health. Specifically, significant findings include:

  • Weight Depression: Observed in both rats and mice at higher doses.
  • Histopathological Changes: Inflammation in gastric mucosa was noted, indicating potential gastrointestinal toxicity.

Table 1: Summary of Toxicity Findings in Animal Studies

SpeciesDose (mg/kg)Observed Effect
Male Rats2000Mild weight depression
Female Rats1000No significant change
Male Mice500Gastric mucosa inflammation
Female Mice1000Comparable survival rates to controls

2. Endocrine Disruption Potential

TDEP has been evaluated for its potential as an endocrine disruptor. Studies using in vitro assays indicated that TDEP could interact with hormone receptors, leading to alterations in gene expression related to reproductive health.

Table 2: Endocrine Activity Assay Results

CompoundReceptor TestedActivity Level
TDEPEstrogen Receptor (ER)Agonistic
TDEPAndrogen Receptor (AR)Antagonistic

These findings raise concerns about the long-term implications of TDEP exposure, particularly in sensitive populations such as pregnant women and children.

3. Neurotoxicity

Recent studies have highlighted the neurotoxic effects of TDEP, particularly regarding motor neuron development. Organophosphate flame retardants have been shown to disrupt human motor neuron (MN) differentiation, affecting survival and differentiation pathways.

  • Mechanism: RNA sequencing analyses revealed that TDEP disrupts extracellular matrix interactions crucial for MN survival.
  • Impact on Development: Early exposure to TDEP may lead to impaired locomotor behavior due to disrupted MN development.

Case Study: Neurodevelopmental Impact of TDEP

A case study involving human embryonic stem cells differentiated into MNs demonstrated that exposure to TDEP resulted in a significant reduction in cell viability compared to controls. The study concluded that TDEP's inhibitory effects on MN survival could potentially contribute to neurodevelopmental disorders.

Properties

CAS No.

97659-32-0

Molecular Formula

C42H87O7P

Molecular Weight

735.1 g/mol

IUPAC Name

tris(2-dodecoxyethyl) phosphate

InChI

InChI=1S/C42H87O7P/c1-4-7-10-13-16-19-22-25-28-31-34-44-37-40-47-50(43,48-41-38-45-35-32-29-26-23-20-17-14-11-8-5-2)49-42-39-46-36-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3

InChI Key

KIUSYSLYLPVJQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOP(=O)(OCCOCCCCCCCCCCCC)OCCOCCCCCCCCCCCC

Related CAS

31800-90-5

Origin of Product

United States

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